molecular formula C8H7N3OS B1465624 2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carbaldehyde CAS No. 1178472-07-5

2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carbaldehyde

Cat. No. B1465624
CAS RN: 1178472-07-5
M. Wt: 193.23 g/mol
InChI Key: RGMNYEDYHCOJAX-UHFFFAOYSA-N
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Description

Pyrazole compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . They are nitrogen-based hetero-aromatic compounds that have been used as scaffolds for the synthesis and development of many new promising drugs .


Molecular Structure Analysis

The molecular structure of these compounds can be established by employing elemental microanalysis, FTIR, and 1H NMR techniques .


Chemical Reactions Analysis

Pyrazole-bearing compounds are known for their diverse pharmacological effects . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated .


Physical And Chemical Properties Analysis

The physical form of similar compounds like “2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile” is a colorless to yellow liquid or semi-solid or solid or lump .

Scientific Research Applications

Antimicrobial and Antioxidant Activities

  • Antimicrobial and Antioxidant Agents : A study synthesized derivatives that included a moiety similar to the specified compound and evaluated their antimicrobial, anti-inflammatory, and analgesic activities. It was found that many of these compounds displayed both analgesic and anti-inflammatory activities (Abdel-Wahab et al., 2012).
  • Antimicrobial Activity of Schiff Bases : Schiff bases of chitosan derived from heteroaryl pyrazole derivatives (including compounds structurally related to the specified compound) showed antimicrobial activity dependent on the Schiff base moiety. These were effective against both gram-negative and gram-positive bacteria, as well as fungi (Hamed et al., 2020).

Anticancer Potentials

  • Anticancer and Antibacterial Evaluation : Novel thiazolo[2,3-b]quinazolinones, incorporating a structure related to the specified compound, were synthesized and evaluated for their anticancer potency against human liver and breast cancer cell lines. Some compounds exhibited significant anticancer and antibacterial activities (Deshineni et al., 2020).

Synthetic Methods and Characterization

  • Synthetic Processes for Novel Compounds : Various studies focused on the synthesis of novel compounds involving pyrazole carbaldehydes (related to the specified compound). These studies aimed to develop efficient methods for synthesizing compounds with potential biological activities, including antimicrobial properties (Papernaya et al., 2016).

Agricultural Applications

  • Plant Growth Promoting Effects : Some studies have explored the synthesis of novel compounds using precursors structurally similar to the specified compound, assessing their effects on plant growth. These studies have found that certain derivatives can promote the growth of specific crops (Hassan et al., 2020).

Safety and Hazards

The safety data sheet for similar compounds indicates that they may cause skin irritation, serious eye irritation, and may cause respiratory irritation . They are also very toxic to aquatic life .

properties

IUPAC Name

2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3OS/c1-11-3-6(2-9-11)8-10-7(4-12)5-13-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGMNYEDYHCOJAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC(=CS2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carbaldehyde
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2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carbaldehyde
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2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carbaldehyde
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2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carbaldehyde
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2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carbaldehyde
Reactant of Route 6
2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carbaldehyde

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